3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid
Overview
Description
3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid is a chemical compound with a unique structure that includes a thiophene ring substituted with a carboxylic acid group and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the sulfonylation of thiophene followed by carboxylation
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the thiophene ring.
Scientific Research Applications
3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in the study of biological pathways and the development of biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid exerts its effects depends on its specific application. In chemical reactions, the sulfonyl and carboxylic acid groups can participate in various interactions, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methyl-propane-2-sulfonyl)-phenyl-carboxylic acid
- 3-(2-Methyl-propane-2-sulfonyl)-benzene-2-carboxylic acid
Uniqueness
3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid is unique due to the presence of both a sulfonyl group and a carboxylic acid group on a thiophene ring
Properties
IUPAC Name |
3-tert-butylsulfonylthiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4S2/c1-9(2,3)15(12,13)6-4-5-14-7(6)8(10)11/h4-5H,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTHNAUFIOOQAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=C(SC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354350 | |
Record name | 3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51285-58-6 | |
Record name | 3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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